4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride
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Overview
Description
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(3-nitrobenzamido)benzenesulfonyl chloride with a fluoride source. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride compound.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride, often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its simplicity and the use of readily available reagents . The process typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxidized Derivatives: Products of oxidation reactions.
Scientific Research Applications
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react covalently with nucleophilic amino acid residues in proteins, such as serine or cysteine. This covalent modification can inhibit the activity of enzymes by blocking their active sites . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
4-(Trifluoromethyl)benzenesulfonyl Chloride: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is unique due to its combination of a nitrobenzamido group and a sulfonyl fluoride group. This combination provides a distinct reactivity profile, making it valuable for specific applications in enzyme inhibition and organic synthesis.
Properties
CAS No. |
19188-67-1 |
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Molecular Formula |
C13H9FN2O5S |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-[(3-nitrobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17) |
InChI Key |
HVWASRIXLVHBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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